molecular formula C23H20Cl2N2O3 B12997351 N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide

N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide

Cat. No.: B12997351
M. Wt: 443.3 g/mol
InChI Key: KAXBBCHBSPWYRG-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry for their potential therapeutic properties. This compound may exhibit unique chemical and biological activities due to its specific structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzyl Chloride Intermediate: Reacting benzyl alcohol with thionyl chloride to form benzyl chloride.

    Amination Reaction: Reacting benzyl chloride with 5-chloro-2-methoxyaniline to form the intermediate.

    Amide Bond Formation: Coupling the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The chloro groups in the compound may participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could yield various substituted benzamides.

Scientific Research Applications

N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide could have several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-chlorobenzamide: Lacks the additional chloro and methoxy groups.

    N-(2-(5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide: Lacks the benzyl group.

Uniqueness

The unique combination of functional groups in N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

N-benzyl-4-chloro-N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-30-21-12-11-19(25)13-20(21)26-22(28)15-27(14-16-5-3-2-4-6-16)23(29)17-7-9-18(24)10-8-17/h2-13H,14-15H2,1H3,(H,26,28)

InChI Key

KAXBBCHBSPWYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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